molecular formula C13H16N4OS B2360788 N-(3,5-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 329079-43-8

N-(3,5-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No. B2360788
CAS RN: 329079-43-8
M. Wt: 276.36
InChI Key: AJPDDMNQVTVGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, also known as DMPTA, is a chemical compound that has gained significant attention in the field of scientific research. DMPTA is a thioacetamide derivative, which is synthesized by reacting 3,5-dimethylphenyl isothiocyanate with 4-methyl-4H-1,2,4-triazole-3-thiol.

Scientific Research Applications

Antiviral and Virucidal Activities

N-(3,5-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives have been studied for their potential in antiviral and virucidal applications. These compounds were synthesized and evaluated against human adenovirus type 5 and ECHO-9 virus, showing potential in reducing viral replication (Wujec et al., 2011).

Anti-Exudative Properties

Research has also been conducted on derivatives of 1,2,4-triazol for their anti-exudative activity. This study synthesized new pyrolin derivatives and found that a significant number of these synthesized compounds demonstrated antiexudative properties, surpassing the reference drug in effectiveness (Chalenko et al., 2019).

Antimicrobial Agents

Another important application area is as antimicrobial agents. A series of thiazolidin-4-one derivatives, including the N-(3,5-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, were synthesized and tested for antibacterial and antifungal activities. These compounds showed promising results against various bacterial strains and fungi, highlighting their potential as antimicrobial agents (Baviskar et al., 2013).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-9-4-10(2)6-11(5-9)15-12(18)7-19-13-16-14-8-17(13)3/h4-6,8H,7H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPDDMNQVTVGTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=CN2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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